2-BUTYRYLPYRIDINE

概述

描述

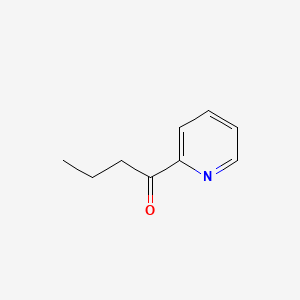

2-BUTYRYLPYRIDINE is a versatile and reactive organic compound characterized by a five-membered heterocyclic ring. It is also known by other names such as 2-Butanoylpyridine and this compound . This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It finds applications in the synthesis of diverse organic compounds, agrochemicals, and dyes .

准备方法

Synthetic Routes and Reaction Conditions

2-BUTYRYLPYRIDINE can be synthesized through various synthetic routes. One common method involves the acylation of pyridine derivatives. For instance, the acylation of 2-pyridylmagnesium bromide with butanoyl chloride can yield this compound . The reaction typically requires an inert atmosphere and is carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale acylation reactions. These methods are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反应分析

Types of Reactions

2-BUTYRYLPYRIDINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can convert it into pyridine alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the butanoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyridine carboxylic acids.

Reduction: Pyridine alcohols.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

2-Butyrylpyridine has been investigated for its potential pharmacological properties. The compound belongs to the class of acylpyridines, which are known for their biological activities, including anti-inflammatory and antimicrobial effects.

Case Study: Anti-Inflammatory Activity

A study focused on the synthesis of this compound derivatives demonstrated significant anti-inflammatory activity. The derivatives were tested in vitro for their ability to inhibit the production of pro-inflammatory cytokines. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Coordination Chemistry

This compound has shown promise in coordination chemistry, particularly as a ligand in metal complexes. Its ability to form stable complexes with transition metals has been explored for various applications.

Table 1: Reactivity of this compound with Transition Metals

The coordination of this compound with peroxovanadium complexes has been studied using NMR techniques. The findings revealed that the ligand's substitution effects significantly influence the reaction equilibrium, highlighting its potential in designing new metal-based catalysts .

Analytical Chemistry

The compound is also used in analytical chemistry for the detection and quantification of various substances. Its derivatives have been employed in chromatographic methods due to their unique chemical properties.

Case Study: Chromatographic Applications

Research has demonstrated that this compound can be utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of carbonyl compounds. This application enhances the sensitivity and specificity of the detection process, making it a valuable tool in environmental and food safety testing .

Biological Research

In biological studies, this compound has been evaluated for its effects on cellular processes. Its role as a potential modulator of enzymatic activity has garnered interest.

Table 2: Biological Effects of this compound

| Study Focus | Effect Observed | Mechanism |

|---|---|---|

| Cell Viability | Reduced viability in cancer cells | Induction of apoptosis |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | Competitive inhibition mechanism |

The compound's ability to inhibit acetylcholinesterase suggests potential applications in neuropharmacology, particularly in developing treatments for neurodegenerative diseases like Alzheimer's .

作用机制

The mechanism of action of 2-BUTYRYLPYRIDINE involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The compound’s heterocyclic structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .

相似化合物的比较

Similar Compounds

- 2-Butanoylpyridine

- 2-Butyrylpyridine

- 2-Pyridinylpropyl ketone

- 1-(2-Pyridinyl)-1-butanone

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a pyridine ring and a butanoyl group. These features confer distinct reactivity and functional properties, making it valuable in various chemical and industrial applications .

生物活性

2-Butyryl-pyridine (2-BP) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 2-BP, including its mechanism of action, therapeutic potential, and relevant research findings.

2-Butyryl-pyridine is a pyridine derivative with a butyryl group attached at the 2-position. The general structure can be represented as follows:

This compound is characterized by its lipophilic nature, which enhances its ability to penetrate biological membranes and interact with various biological targets.

The biological activity of 2-BP is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its effects on cholinesterase enzymes, which play critical roles in neurotransmission. Compounds with pyridine moieties have been shown to exhibit inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

1. Antimicrobial Activity

Research indicates that 2-BP exhibits antimicrobial properties against several bacterial strains. The lipophilicity of the compound allows it to penetrate bacterial membranes effectively. In one study, derivatives of pyridine were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth due to their enhanced membrane permeability attributed to their lipophilic nature .

2. Neuroprotective Effects

2-BP has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting AChE, it may help in conditions such as Alzheimer’s disease by preventing the breakdown of acetylcholine and enhancing cognitive function .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 2-BP on various cancer cell lines. Results indicated that 2-BP could induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent . The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation is under investigation.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Butyrylpyridine in laboratory settings?

Synthesis typically involves acylation of pyridine derivatives using butyryl chloride under controlled conditions. Key steps include maintaining anhydrous environments, optimizing stoichiometric ratios (e.g., pyridine:butyryl chloride = 1:1.2), and employing catalysts like aluminum chloride. Post-synthesis purification via fractional distillation or column chromatography is critical. Detailed protocols should specify reaction temperature (e.g., 0–5°C for exothermic steps), solvent choices (e.g., dichloromethane), and safety measures for handling corrosive reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are foundational. For NMR, key markers include:

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and the butyryl methyl group (δ 0.9–1.1 ppm).

- ¹³C NMR : Carbonyl carbon (δ 170–180 ppm) and pyridine ring carbons (δ 120–150 ppm). FTIR should confirm the C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹). Mass spectrometry (MS) is recommended for molecular ion validation (m/z ~137 for [M+H]⁺). Always compare data with literature values and report solvent/systematic shifts .

Q. How can researchers ensure the purity of this compound during synthesis?

Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify purity. Establish baseline purity thresholds (e.g., ≥95%) and document retention times. For trace impurities, employ tandem techniques like GC-MS or LC-MS. Elemental analysis (C, H, N) is recommended for novel derivatives. Replicate experiments to confirm reproducibility and include purity data in supplementary materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Prioritize fume hood use due to potential respiratory irritancy. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizing agents. Include hazard notes in experimental sections (e.g., "Caution: Corrosive reagents involved") and reference Safety Data Sheets (SDS) for spill management .

Q. How should researchers design a literature review strategy for this compound-related studies?

Start with broad databases (SciFinder, PubMed) using keywords like "this compound synthesis" or "pyridine acylation mechanisms." Filter results by relevance (e.g., last 10 years) and prioritize peer-reviewed journals. Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND spectroscopy NOT industrial"). Track citations in seminal papers to identify knowledge gaps .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis while minimizing side reactions?

Employ Design of Experiments (DoE) methodologies, such as response surface modeling, to evaluate variables (temperature, catalyst concentration, reaction time). Use statistical tools (e.g., ANOVA) to identify significant factors. For example, a 3² factorial design might reveal that catalyst loading (0.5–1.5 mol%) and temperature (25–50°C) are critical. Validate optimized conditions with triplicate runs and report confidence intervals .

Q. What strategies resolve contradictions in spectroscopic data during this compound characterization?

Cross-validate results using complementary techniques. For instance, if NMR and FTIR data conflict:

- Confirm sample purity (HPLC/GC).

- Re-run NMR with deuterated solvents to rule out solvent effects.

- Compare with computational spectra (DFT simulations). Document discrepancies in supplementary materials and propose hypotheses (e.g., tautomerization, solvent interactions) for further investigation .

Q. How can computational chemistry enhance the study of this compound’s reactivity?

Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Molecular docking studies can predict interactions with biological targets (e.g., enzyme active sites). Validate computational results with experimental kinetic data (e.g., rate constants). Open-source tools like Gaussian or ORCA are recommended for reproducibility .

Q. What methodologies assess this compound’s stability under varying environmental conditions?

Conduct accelerated stability studies:

- Thermal stability : Thermogravimetric Analysis (TGA) at 25–200°C.

- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC.

- Humidity tests : Store at 75% relative humidity and track hydrolysis products. Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How should researchers integrate this compound into interdisciplinary studies (e.g., medicinal chemistry or materials science)?

- Medicinal applications : Screen for bioactivity (e.g., antimicrobial assays) using microdilution methods. Pair with structure-activity relationship (SAR) studies by modifying the butyryl moiety.

- Materials science : Investigate coordination chemistry (e.g., metal-organic frameworks) via titration calorimetry or X-ray crystallography.

Collaborate with domain experts to align experimental designs with disciplinary standards .

Q. Methodological Table: Key Techniques for this compound Research

属性

IUPAC Name |

1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVHZRXWFIWOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339464 | |

| Record name | 1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-32-0 | |

| Record name | 1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。